molecular formula C5H7NO2 B1405062 (4-Methylisoxazol-5-YL)methanol CAS No. 1607024-83-8

(4-Methylisoxazol-5-YL)methanol

Cat. No.: B1405062
CAS No.: 1607024-83-8
M. Wt: 113.11 g/mol
InChI Key: PHIUTIQMBNSEBN-UHFFFAOYSA-N
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Description

(4-Methylisoxazol-5-YL)methanol is a chemical compound with the molecular formula C5H7NO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoxazol-5-YL)methanol typically involves a multi-step reaction. One common method includes the reaction of hydroxylamine hydrochloride with sulfuric acid in ethanol at 85°C, followed by reduction with lithium aluminium tetrahydride in diethyl ether under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.

Chemical Reactions Analysis

Types of Reactions: (4-Methylisoxazol-5-YL)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or acids.

    Reduction: Further reduction to alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Methylisoxazol-5-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylisoxazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • (4-Iodo-3-methylisoxazol-5-yl)methanol
  • 3,5-Diaryl-4-methylisoxazoles

Comparison: (4-Methylisoxazol-5-YL)methanol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(4-methyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-6-8-5(4)3-7/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIUTIQMBNSEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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